molecular formula C14H12O2 B12737546 3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol CAS No. 564470-96-8

3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol

Cat. No.: B12737546
CAS No.: 564470-96-8
M. Wt: 212.24 g/mol
InChI Key: UFGKEFGYNRJIGO-PLNGDYQASA-N
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Description

3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol is a polyphenolic compound belonging to the stilbenes group. It is naturally occurring in various fruits and food products. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol is unique due to its specific structural configuration, which allows for a distinct set of chemical reactions and biological activities. Its ability to undergo various substitutions and its strong antioxidant properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

564470-96-8

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol

InChI

InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H/b5-4-

InChI Key

UFGKEFGYNRJIGO-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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